molecular formula C10H11BrO3 B2896003 1-(4-Bromo-2,6-dimethoxyphenyl)ethanone CAS No. 1692076-11-1

1-(4-Bromo-2,6-dimethoxyphenyl)ethanone

Cat. No. B2896003
M. Wt: 259.099
InChI Key: DYGUEKPTGCEENU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(4-Bromo-2,6-dimethoxyphenyl)ethanone” is a chemical compound . It is also known as “βk-2C-B” and is a novel psychedelic substance . It is the beta (β) ketone structural analogue of 2C-B, a psychedelic drug of the 2C family .

Scientific Research Applications

Synthesis and Chemical Behavior

1-(4-Bromo-2,6-dimethoxyphenyl)ethanone has been used in the synthesis of various chemical compounds. For instance, its derivatives have been synthesized to explore protective group chemistry, photolytic phenomena, and bromination reactions. These studies have led to a better understanding of the compound's reactivity and potential applications in further synthetic endeavors. The synthesis of 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone, through halogen-exchange reactions, showcases its utility in producing high-yield protective groups without observing photolytic phenomena in different solvents (Li Hong-xia, 2007).

properties

IUPAC Name

1-(4-bromo-2,6-dimethoxyphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO3/c1-6(12)10-8(13-2)4-7(11)5-9(10)14-3/h4-5H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYGUEKPTGCEENU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1OC)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Bromo-2,6-dimethoxyphenyl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.